![molecular formula C11H20N2O2 B597607 Tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate CAS No. 1211586-09-2](/img/structure/B597607.png)

Tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate

Übersicht

Beschreibung

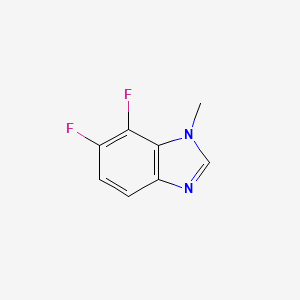

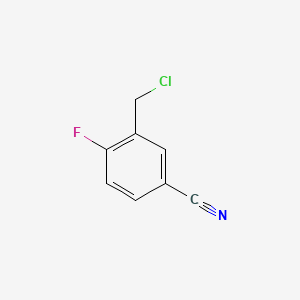

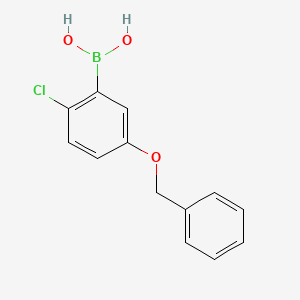

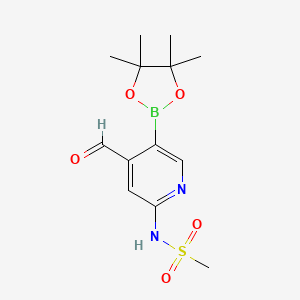

Tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate is a compound with the molecular formula C11H20N2O2 . It has a molecular weight of 212.29 g/mol . The compound is also known by several synonyms, including 2-Boc-6-Amino-2-aza-spiro[3.3]heptane and 6-AMINO-2-AZA-SPIRO[3.3]HEPTANE-2-CARBOXYLIC ACID TERT-BUTYL ESTER .

Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code is InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-6-11(7-13)4-8(12)5-11/h8H,4-7,12H2,1-3H3 . The Canonical SMILES is CC©©OC(=O)N1CC2(C1)CC(C2)N .Physical and Chemical Properties Analysis

The compound has a molecular weight of 212.29 g/mol . It has a XLogP3-AA value of 0.6, indicating its relative lipophilicity . The compound has one hydrogen bond donor and three hydrogen bond acceptors .Wissenschaftliche Forschungsanwendungen

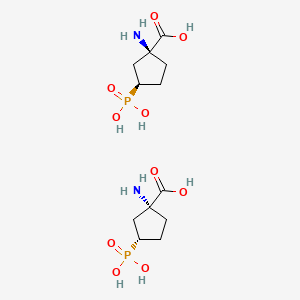

Synthesis of Bifunctional Compounds : Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a related compound, was synthesized efficiently. It is useful for further selective derivation on its rings, providing entry to novel compounds complementary to piperidine ring systems, suggesting potential in drug discovery (Meyers et al., 2009).

Development of Novel Amino Acids : Synthesis of novel amino acids derived from 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid was performed. These amino acids join the family of sterically constrained amino acids, indicating utility in chemistry, biochemistry, and drug design (Radchenko et al., 2010).

Medicinal Chemistry Applications : The synthesis of (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid, a proline scaffold, demonstrates its use in medicinal chemistry. It's a component in the industrial synthesis of the antiviral ledipasvir (López et al., 2020).

Biologically Active Compound Synthesis : A study on tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate explored its reaction with N,N-dimethylformamide dimethyl acetal, yielding products potentially useful for further synthesis of biologically active compounds (Moskalenko & Boev, 2012).

Pharmacological Properties : Research on isoprenaline derivatives, including a compound related to tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate, revealed potent beta-agonist properties with clear beta 1-selectivity, useful in developing medications for cardiovascular and respiratory conditions (Eigenmann et al., 1989).

Drug Discovery Scaffolds : 6-Azaspiro[4.3]alkanes, synthesized from four-membered-ring ketones including this compound, were identified as innovative scaffolds for drug discovery, highlighting their potential in creating new therapeutic agents (Chalyk et al., 2017).

Safety and Hazards

The compound tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate hydrochloride, a related compound, has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-6-11(7-13)4-8(12)5-11/h8H,4-7,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJDUCDSPGKNBBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2(C1)CC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80677370 | |

| Record name | tert-Butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80677370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211586-09-2 | |

| Record name | tert-Butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80677370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B597524.png)

![N-propyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B597539.png)

![Methyl 4-[N-Boc-N-(2-ethoxy-2-oxoethyl)amino]butanoate](/img/structure/B597540.png)